molecular formula C6H9BrO2 B151991 Ethyl 4-bromocrotonate CAS No. 37746-78-4

Ethyl 4-bromocrotonate

Cat. No. B151991
CAS RN: 37746-78-4
M. Wt: 193.04 g/mol
InChI Key: FHGRPBSDPBRTLS-ONEGZZNKSA-N
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Description

Ethyl 4-bromocrotonate is a chemical compound that is often used as an intermediate in organic synthesis. It is related to various esters derived from crotonic acid, which are characterized by the presence of a bromine atom and an ester group in their molecular structure. These compounds are typically utilized in the preparation of more complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of ethyl 4-bromocrotonate and related compounds involves various chemical reactions. For instance, ethyl 6-bromosorbate, a similar compound, can be synthesized through allylic bromination of ethyl sorbate, although the isolation of pure products can be challenging due to the formation of by-products such as ethyl 4,5-dibromo-2-hexenoate . Additionally, ethyl 4-bromo-4,4-dinitrobutyrate can be synthesized by a Michael addition reaction, with the yield being optimized under specific conditions . The preparation of ethyl 4-bromo-2-butenoate involves esterification and bromination reactions starting from 2-butenoic acid .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 4-bromocrotonate has been elucidated using various analytical techniques. For example, the crystal structure of ethylene di-11-bromoundecanoate, a model for the hydrophobic moiety of saturated phospholipids, has been determined to be monoclinic with fully extended hydrocarbon chains in the crystalline state . Similarly, the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate has been characterized by X-ray structure analysis, revealing an orthorhombic space group .

Chemical Reactions Analysis

Ethyl 4-bromocrotonate and its derivatives undergo various chemical reactions. For instance, ethyl 4-bromo-3-hydroxybutanoate can react with acylating agents to produce different acylated products, which can further react to yield compounds like ethyl 4-hydroxycrotonate and ethyl 4-bromocrotonate . The addition of thiols to ethyl 4,4,4-trifluorocrotonate results in 3-thiolation products, demonstrating the reactivity of the double bond in these esters . Moreover, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds leads to the synthesis of various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-bromocrotonate derivatives are influenced by their molecular structure. The presence of bromine and ester groups within the molecule affects its reactivity and physical characteristics such as solubility and boiling point. The reaction between ethyl γ-bromocrotonate and disodiosuccinosuccinic ester, for example, yields a tetracarboxylic acid that is resistant to decarboxylation, highlighting the stability of certain β-ketonic acids . The preparation and reactions of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones also illustrate the diverse reactivity of these compounds, which can be harnessed in the synthesis of pyrazole derivatives10.

Scientific Research Applications

  • Coupling with Carbonyl Compounds in Water :Ethyl 4-bromocrotonate has been used in the presence of lanthanum trifluoromethanesulfonate and indium to mediate the coupling with carbonyl compounds in water. This results in the synthesis of β-hydroxy-α-vinyl carboxylates with good yield and high anti-diastereoselectivity (Ho Diana, Sim, & Loh, 1996).

  • Production of Homoallylic Alcohols :Ethyl 4-bromocrotonate has been employed in the highly stereoselective addition to ketones, leading to the production of homoallyl alcohols bearing quaternary centers. This process has been found to display interesting reactivity patterns and stability in allylic indiums (Babu, Yasuda, & Baba, 2007).

  • Stereoselective Synthesis of Conjugated Alkadienoates :In the presence of palladium catalysts, ethyl 4-bromocrotonate has been used for the stereoselective synthesis of various 2,4-alkadienoates. This process maintains the original configuration of the double bonds in β-bromo esters and 1-alkenylboronates (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

  • Reactions of 4-Bromo-3-hydroxybutanoate and Its Acyl Derivatives :Ethyl 4-bromo-3-hydroxybutanoate, a derivative of ethyl 4-bromocrotonate, has been acylated with various agents to yield a range of products. These reactions lead to the production of different esters and acyl migrated products (Kato & Kimura, 1977).

  • Synthesis of Dihydrothiazolo[3,2‐a]pyrimidinones :Ethyl 4-bromocrotonate reacts with thiouracils under basic conditions at room temperature, providing an easy and high-yielding method for the preparation of dihydrothiazolo[3,2‐a]pyrimidinone derivatives (Rotili, Mai, Ambrogio, & Fabrizi, 2006).

  • Synthesis of Ethyl 3,4‐Dihydro‐2H‐1,4‐Benzoxazine‐3‐Carboxylate Derivatives :Ethyl 4-bromocrotonate has been used in the condensation with 2-aminophenol to produce ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives (Mayer, Arrault, Guillaumet, & Mérour, 2001).

  • Allylation of 2-Oxocarboxylic Acids :Ethyl 4-bromocrotonate undergoes indium-mediated allylation with various compounds, including allyl bromide and cinnamyl bromide, to produce 2-allyl derivatives of different acids with high diastereoselectivity (Kumar, Kaur, & Chimni, 2002).

  • Formation of Thiepino[2,3-b]- and Thiepino[3,2-a]-Indolizine Derivatives :The reaction of potassium 1,3-bis(ethoxycarbonyl)indolizine-2-thiolates with ethyl 4-bromocrotonate leads to the formation of novel indolizine derivatives. Subsequent alkaline treatment produces thiepino indolizine compounds in good yields (Isawa, Suga, & Kakehi, 2009).

  • Inhibition of Fatty Acid Oxidation and Ketone Body Degradation :Ethyl 4-bromocrotonate has been identified as an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria, affecting various biochemical pathways (Olowe & Schulz, 1982).

Safety And Hazards

Ethyl 4-bromocrotonate is classified as a skin corrosive and eye irritant. It may also cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing exposed skin thoroughly after handling, wearing protective clothing, and using it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 4-bromocrotonate are not mentioned in the available resources, its role as an important intermediate in various fields suggests that it will continue to be a subject of research and development .

Relevant Papers Ethyl 4-bromocrotonate has been mentioned in various papers. For instance, it has been used in the synthesis of pyrido[3′,2′∶4,5]thieno[3,2-d]pyridin-2(1H)-ones . Further details about these studies can be found in the respective papers .

properties

IUPAC Name

ethyl (E)-4-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGRPBSDPBRTLS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347452
Record name Ethyl (E)-4-bromobut-2-enoate
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Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromocrotonate

CAS RN

37746-78-4, 6065-32-3
Record name Ethyl (E)-4-bromo-2-butenoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromocrotonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-bromo-, ethyl ester, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (E)-4-bromobut-2-enoate
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Record name Ethyl 4-bromocrotonate
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Record name Ethyl (E)-4-bromobut-2-enoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
SCH Diana, KY Sim, TP Loh - 1996 - scholarbank.nus.edu.sg
Indium mediates the coupling of ethyl 4-bromocrotonate with carbonyl compounds in water to give the corresponding β-hydroxy-α-vinyl carboxylates in good yield and high anti-…
Number of citations: 26 scholarbank.nus.edu.sg
E Ghera, Y Ben-David - Tetrahedron Letters, 1979 - Elsevier
… Abstract: Ethyl 4-bromocrotonate reacts as a Michael acceptor with carbanions derived from phenylsulfones and B-ester sulfides; the conjugated addition is followed by the …
Number of citations: 15 www.sciencedirect.com
HC Brown, H Nambu - Journal of the American Chemical Society, 1970 - ACS Publications
… of ethyl 4-bromocrotonate. Indeed, it was observed that the addition of ethyl 4-bromocrotonate … The following procedure for the reaction of tri-rcbutylborane with ethyl 4-bromocrotonate is …
Number of citations: 12 pubs.acs.org
A Shunmugasundaram, K Radhakrishnan - 1987 - nopr.niscpr.res.in
… Ethyl 4-bromocrotonate was prepared in the laboratory and purified by repeated distillation under reduced pressure (98/14 mm) and the pure sample was stored in an amber-coloured …
Number of citations: 0 nopr.niscpr.res.in
LE Rice, MC Boston, HO Finklea… - The Journal of …, 1984 - ACS Publications
… that these low yields reflected the outcome of the product isolation rather than the true profiles of the reactions since we have shown that the adducts of ethyl 4-bromocrotonate with …
Number of citations: 31 pubs.acs.org
PD Parker, Y Ge, JG Pierce - Tetrahedron Letters, 2018 - Elsevier
… The equivalency of ethyl 4-bromocrotonate did not have a significant effect on the reaction yield. Increasing the equivalents from one to one and a half provided compound 2 in 59% and …
Number of citations: 6 www.sciencedirect.com
I Chogii, JT Njardarson - Angewandte Chemie, 2015 - Wiley Online Library
… Toward that end, treatment of the aldehyde 12 with the enolate derived from ethyl 4-bromocrotonate (1), using our standard reaction conditions, afforded only the [3+2] annulation …
Number of citations: 46 onlinelibrary.wiley.com
VL Ivanov, VA Artemov, AM Shestopalov… - Chemistry of …, 1998 - Springer
… In the present work, feasibility was demonstrated for the synthesis of such compounds starting from readily available 3-cyano-2(IH)-pyridinethiones and ethyl 4-bromocrotonate …
Number of citations: 3 link.springer.com
SA Babu, M Yasuda, A Baba - The Journal of Organic Chemistry, 2007 - ACS Publications
… (cyclohexenyl halides, cinnamyl halides, and ethyl 4-bromocrotonate) to ketones is established to … In the case of ethyl 4-bromocrotonate, an interesting conversion of a γ-adduct into an α-…
Number of citations: 29 pubs.acs.org
S Kumar, P Kaur, SS Chimni - Synlett, 2002 - thieme-connect.com
… allylation with allyl bromide cinnamyl bromide and ethyl 4- bromocrotonate to provide the corresponding 2-… In the case of reactions with cinnamyl bromide or ethyl 4-bromocrotonate high …
Number of citations: 9 www.thieme-connect.com

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